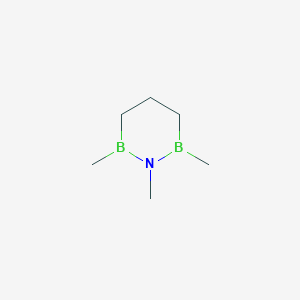
1,2,6-Trimethyl-1,2,6-azadiborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6-Trimethyl-1,2,6-azadiborinane is a unique organoboron compound characterized by its azadiborinane ring structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a six-membered ring containing both boron and nitrogen atoms, which imparts distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Trimethyl-1,2,6-azadiborinane typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method is the reaction of trimethylborane with an appropriate amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as high-performance countercurrent chromatography (HPCCC) can be employed for the purification of the compound .
化学反应分析
Types of Reactions: 1,2,6-Trimethyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
科学研究应用
1,2,6-Trimethyl-1,2,6-azadiborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Its unique structure allows for the development of novel pharmaceuticals with potential therapeutic benefits.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics.
作用机制
The mechanism by which 1,2,6-Trimethyl-1,2,6-azadiborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with biomolecules, influencing various biochemical pathways. For instance, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
相似化合物的比较
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): An aroma compound present in wine, particularly aged Rieslings.
1,2,6-Trimethyl-1,2,6-azadiborinane: Shares structural similarities with other azadiborinane derivatives.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both boron and nitrogen atoms
属性
CAS 编号 |
89992-16-5 |
|---|---|
分子式 |
C6H15B2N |
分子量 |
122.82 g/mol |
IUPAC 名称 |
1,2,6-trimethyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C6H15B2N/c1-7-5-4-6-8(2)9(7)3/h4-6H2,1-3H3 |
InChI 键 |
MIHSLOOBCZLTDM-UHFFFAOYSA-N |
规范 SMILES |
B1(CCCB(N1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


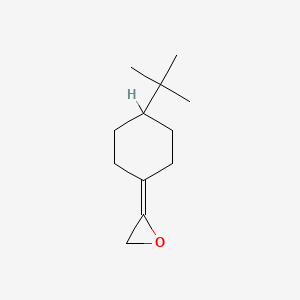
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
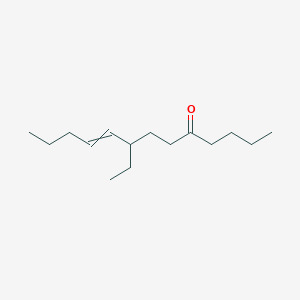
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

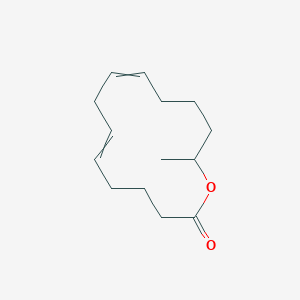
![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)
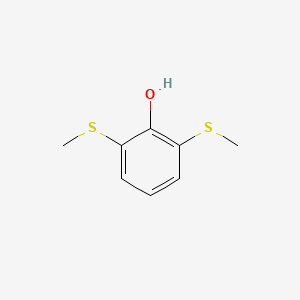

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
